Subphthalocyaninate(2-)

説明

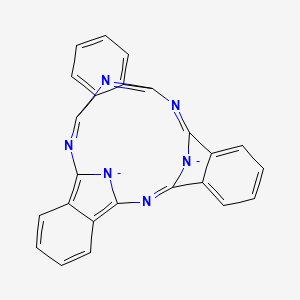

Subphthalocyaninate(2−) is a macrocyclic dianion derived from subphthalocyanine, a contracted analog of phthalocyanine. Unlike phthalocyanines, which feature a fully conjugated 18-π-electron system, subphthalocyanines possess a 14-π-electron structure with a non-planar, cone-shaped geometry due to the absence of one isoindole unit . This structural distinction confers unique electronic and optical properties, such as intense absorption in the visible-near-infrared (Vis-NIR) region (λₐᵦₛ ≈ 550–650 nm) and tunable redox behavior. Subphthalocyaninate(2−) is often stabilized via axial coordination to metals (e.g., boron, aluminum) or through counterion interactions, enabling applications in organic electronics, catalysis, and photodynamic therapy .

特性

分子式 |

C24H12N6-2 |

|---|---|

分子量 |

384.4 g/mol |

IUPAC名 |

2,11,20,28-tetraza-29,30-diazanidaheptacyclo[19.6.1.13,10.112,19.04,9.013,18.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21(28),22,24,26-tetradecaene |

InChI |

InChI=1S/C24H12N6/c1-2-8-14-13(7-1)19-25-20(14)29-22-17-11-5-6-12-18(17)24(27-22)30-23-16-10-4-3-9-15(16)21(26-23)28-19/h1-12H/q-2 |

InChIキー |

GOPACOBFGLQZSF-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C2[N-]3 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Macrocyclic Compounds

Subphthalocyaninate(2−) shares functional similarities with phthalocyanines, porphyrins, and subporphyrins but exhibits distinct physicochemical and structural characteristics. Below is a detailed comparison:

Table 1: Key Properties of Subphthalocyaninate(2−) and Analogous Macrocycles

| Property | Subphthalocyaninate(2−) | Phthalocyanine | Porphyrin | Subporphyrin |

|---|---|---|---|---|

| π-Electron System | 14-π (non-planar) | 18-π (planar) | 18-π (planar) | 14-π (non-planar) |

| Symmetry | C₃-symmetric | D₄ₕ-symmetric | D₄ₕ-symmetric | C₃-symmetric |

| Absorption Max (nm) | 550–650 (ε ≈ 10⁵ M⁻¹cm⁻¹) | 650–750 (ε ≈ 10⁵ M⁻¹cm⁻¹) | 400–450 (Soret band) | 500–600 (broad) |

| Redox Potential (V) | E₁/₂ ≈ −0.5 to +0.3 vs. SCE | E₁/₂ ≈ −0.8 to +0.1 vs. SCE | E₁/₂ ≈ −1.2 to +0.5 vs. SCE | E₁/₂ ≈ −0.6 to +0.4 vs. SCE |

| Solubility | Moderate (polar solvents) | Low (requires sulfonation) | Low (alkyl/aryl substituents) | High (intrinsic polarity) |

| Catalytic Activity | Strong Lewis acidity (B³⁺ axial) | Moderate (metal-dependent) | Variable (metal-dependent) | Limited studies |

Structural and Electronic Differences

- Planarity vs. Non-Planarity: The non-planar structure of Subphthalocyaninate(2−) reduces π-π stacking, enhancing solubility in polar solvents compared to planar phthalocyanines and porphyrins .

- Redox Flexibility: The dianionic charge and axial ligand (e.g., B(III)) enable reversible redox transitions at milder potentials than porphyrins, making it suitable for electrocatalytic CO₂ reduction .

- Optical Properties : Subphthalocyaninate(2−) exhibits a blue-shifted absorption spectrum relative to phthalocyanines, advantageous for light-harvesting in dye-sensitized solar cells .

Contradictions in Research Findings

Some studies report conflicting solubility data for Subphthalocyaninate(2−), attributing discrepancies to variations in counterion choice (e.g., Cl⁻ vs. PF₆⁻) . Additionally, while most literature highlights its Lewis acidity, a minority suggests weak Brønsted acidity under specific conditions, necessitating further investigation .

Analytical Identification and Challenges

Subphthalocyaninate(2−) is identified via UV-Vis spectroscopy (distinct Q-band at 600 nm), cyclic voltammetry (reversible redox peaks), and X-ray crystallography (cone-shaped geometry) . However, differentiation from subporphyrins requires high-resolution mass spectrometry due to their similar molecular weights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。